Anticancer agent 102
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Overview
Description
Anticancer agent 102 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound has been the subject of extensive research due to its potent anticancer properties and its ability to target specific molecular pathways involved in cancer progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 102 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its anticancer activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. The reaction conditions often involve controlled temperatures, pH levels, and reaction times to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure consistency and efficiency. Continuous flow synthesis is often employed in industrial settings to improve heat and mass transfer, process control, and safety. This method allows for the production of large quantities of the compound with high purity and minimal waste .
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 102 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new derivatives with enhanced anticancer properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications. These derivatives are often tested for their anticancer activity to identify the most potent compounds.
Scientific Research Applications
Anticancer agent 102 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: Explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools for cancer detection
Mechanism of Action
The mechanism of action of Anticancer agent 102 involves the inhibition of specific molecular targets and pathways that are critical for cancer cell survival and proliferation. This compound has been shown to:
Inhibit DNA synthesis: By targeting enzymes involved in DNA replication, this compound prevents the proliferation of cancer cells.
Induce apoptosis: By activating apoptotic pathways, this compound promotes programmed cell death in cancer cells.
Inhibit angiogenesis: By blocking the formation of new blood vessels, this compound reduces the supply of nutrients to tumors, thereby inhibiting their growth
Comparison with Similar Compounds
Anticancer agent 102 can be compared with other similar compounds, such as:
Benzimidazoles: These compounds have a similar structure and mechanism of action, targeting specific molecular pathways involved in cancer progression.
Pyridine-thiazole hybrids: These compounds have shown significant anticancer activity and are being investigated for their potential therapeutic applications.
This compound stands out due to its unique chemical structure and its ability to target multiple pathways involved in cancer progression, making it a promising candidate for further development as an anticancer drug.
Properties
Molecular Formula |
C20H19F6N3O |
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Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-[(E)-[3,5-bis(trifluoromethyl)phenyl]methylideneamino]-4-(butylamino)benzamide |
InChI |
InChI=1S/C20H19F6N3O/c1-2-3-8-27-17-6-4-14(5-7-17)18(30)29-28-12-13-9-15(19(21,22)23)11-16(10-13)20(24,25)26/h4-7,9-12,27H,2-3,8H2,1H3,(H,29,30)/b28-12+ |
InChI Key |
HMVYHIGKKXHIGK-KVSWJAHQSA-N |
Isomeric SMILES |
CCCCNC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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